enkelytin
Description
Enkelytin is a bioactive, bisphosphorylated peptide derived from the C-terminal region (residues 209–237) of proenkephalin-A (PEA), a precursor protein involved in both neuroendocrine and immune signaling . It is secreted by adrenal chromaffin cells and human polymorphonuclear leukocytes upon stimulation, and it has been detected in bovine wound fluids . Structurally, this compound’s antimicrobial activity depends on three factors: (i) its peptide chain length, (ii) conformational constraints imposed by three proline residues (Pro-212, Pro-214, Pro-227), and (iii) phosphorylation at serine residues S245 and S247 (originally termed S221 and S223) . Phosphorylation at these sites enhances its potency against Gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) by nearly 100-fold, likely due to electrostatic repulsion-induced conformational changes that optimize membrane interactions . This compound also exhibits dual functionality, linking neuroendocrine and immune systems by metabolizing into opioid peptides that modulate pain and inflammation .
Properties
CAS No. |
175975-94-7 |
|---|---|
Molecular Formula |
C148H218N34O51S2 |
Molecular Weight |
3353.67 |
Synonyms |
enkelytin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Enkelytin with Similar Antimicrobial Peptides
Phosphorylation and Activity
This compound’s activity is uniquely dependent on phosphorylation. NMR studies reveal that phosphorylation at S245/S247 induces conformational shifts, enabling optimal bacterial membrane disruption . In contrast:
- Dermcidin relies on glycosylation rather than phosphorylation for stability and activity, targeting a broader range of pathogens, including fungi .
- Secretolytin and prochromacin , co-released with this compound from chromaffin granules, lack well-characterized phosphorylation dependencies .
Antimicrobial Specificity and Mechanisms
- This compound: Highly specific to Gram-positive bacteria due to electrostatic interactions with anionic bacterial membranes. No activity against Gram-negative species .
- CGA-N46 : Targets Candida spp. via mechanisms distinct from this compound, likely involving direct membrane permeabilization .
- Dermcidin : Broad-spectrum activity attributed to its amphipathic α-helix structure, effective against both bacteria and fungi .
Neuroimmune Roles
This compound uniquely bridges neuroendocrine and immune functions. Its cleavage into opioid peptides (e.g., Met-enkephalin) modulates pain perception while enhancing immune responses during infection . None of the compared peptides exhibit this dual role.
Research Findings and Implications
- Phosphosite Occupancy : this compound shows significantly higher phosphosite occupancy (Log2(+AP/−AP) = 10.36) compared to secretolytin (−0.30), correlating with its bioactivity .
- Evolutionary Conservation : this compound’s cleavage sites and phosphorylation motifs are evolutionarily conserved, underscoring their functional importance .
- Therapeutic Potential: this compound’s narrow spectrum limits clinical utility, but its neuroimmune properties make it a candidate for dual-target therapies. Dermcidin and CGA-N46 offer broader applications but lack this compound’s conformational precision .
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